molecular formula C20H24O5 B2902184 Ethyl 3-[4-(benzyloxy)phenyl]-2-ethoxy-3-hydroxypropanoate CAS No. 361576-28-5

Ethyl 3-[4-(benzyloxy)phenyl]-2-ethoxy-3-hydroxypropanoate

Cat. No.: B2902184
CAS No.: 361576-28-5
M. Wt: 344.407
InChI Key: GZNXZJOPUMZMCY-UHFFFAOYSA-N
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Description

Ethyl 3-[4-(benzyloxy)phenyl]-2-ethoxy-3-hydroxypropanoate is an organic compound with the molecular formula C20H24O5 and a molecular weight of 344.41 g/mol . This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a hydroxypropanoate moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[4-(benzyloxy)phenyl]-2-ethoxy-3-hydroxypropanoate typically involves the esterification of 3-[4-(benzyloxy)phenyl]-2-ethoxy-3-hydroxypropanoic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process typically includes the purification of the final product through recrystallization or chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[4-(benzyloxy)phenyl]-2-ethoxy-3-hydroxypropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-[4-(benzyloxy)phenyl]-2-ethoxy-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-[4-(benzyloxy)phenyl]-2-ethoxy-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Ethyl 3-[4-(benzyloxy)phenyl]-2-ethoxy-3-hydroxypropanoate can be compared with other similar compounds such as:

  • Ethyl 3-[4-(benzyloxy)phenyl]-3-oxopropanoate
  • Ethyl 3-[4-(benzyloxy)phenyl]-2-hydroxypropanoate
  • Ethyl 3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate

These compounds share similar structural features but differ in their functional groups and reactivity. The unique combination of the benzyloxy group and the hydroxypropanoate moiety in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 2-ethoxy-3-hydroxy-3-(4-phenylmethoxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O5/c1-3-23-19(20(22)24-4-2)18(21)16-10-12-17(13-11-16)25-14-15-8-6-5-7-9-15/h5-13,18-19,21H,3-4,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNXZJOPUMZMCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(C1=CC=C(C=C1)OCC2=CC=CC=C2)O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared from 4-benzyloxybenzaldehyde, lithium diisopropylamide and ethyl 2-ethoxyacetate via the same procedure used for the preparation of 3-(3-benzyloxy-phenyl)-3-hydroxy-2-methoxy propionic acid methyl ester (example 9, step 1). MS (ES) for C20H24O5 [M+H2O—H]+: 327, [M+Na]+: 367.4.
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